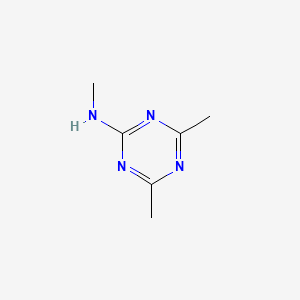

N,4,6-Trimethyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

N,4,6-trimethyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C6H10N4/c1-4-8-5(2)10-6(7-3)9-4/h1-3H3,(H,7,8,9,10) |

InChI Key |

KLYWBZSVXSWURG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)NC)C |

Origin of Product |

United States |

Synthesis from Cyanuric Chloride Tct :

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and common precursor for producing a wide variety of mono-, di-, and tri-substituted 1,3,5-triazines. chim.it The stepwise displacement of its chlorine atoms by nucleophiles, such as amines, is typically controlled by temperature. The third substitution, however, often requires high temperatures and prolonged reaction times with conventional heating. chim.it Microwave irradiation has proven to be exceptionally useful for facilitating this final substitution step. chim.it Research has shown that using microwave irradiation, often under solvent-free conditions, can lead to the replacement of the third chloro-substituent in as little as 10 minutes, a significant improvement over conventional methods that might take days. chim.it

For instance, the synthesis of asymmetrically substituted triamine-1,3,5-triazines was achieved in excellent yields by reacting N4,N6-disubstituted-2-chloro-1,3,5-triazine-4,6-diamine with an amine under microwave irradiation. Notably, the same reaction did not proceed under comparable conventional heating conditions, which would have required refluxing in THF for five days to achieve similar yields. chim.it

Synthesis from Metformin:

A novel, metal-free, and eco-friendly protocol has been reported for the preparation of trisubstituted 1,3,5-triazines using metformin (B114582), a biguanide compound. mdpi.com This method involves the reaction of substituted benzoyl benzotriazolides with metformin. Optimization studies revealed that the best results were obtained with microwave heating at 100 °C for 3 hours. mdpi.com This approach is lauded for its short reaction times, cost-effectiveness, easy product isolation, and excellent yields, while avoiding metal catalysts that can lead to product contamination and require more demanding reaction conditions. mdpi.com

| Entry | Heating Method | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Conventional | TEA | 100 | 12 | 72 |

| 2 | Microwave | TEA | 80 | 3 | 80 |

| 3 | Microwave | TEA | 100 | 3 | 92 |

| 4 | Microwave | TEA | 120 | 3 | 92 |

| 5 | Microwave | DIPEA | 100 | 3 | 85 |

Synthesis from Dicyandiamide and Nitriles:

Another green synthetic route involves the reaction of dicyandiamide with various nitriles under microwave irradiation to produce 2,4-diamino-1,3,5-triazines. rsc.org This method is valued for its simplicity, short reaction times, and reduced use of solvents during both the reaction and purification stages. rsc.org The reaction time can be reduced from 24 hours with conventional heating to just 10–15 minutes using microwaves, with a minimal amount of a solvent like DMSO to ensure good absorption of the microwave radiation. chim.it

Multi Component Reactions:

Electrophilic and Nucleophilic Substitution Reactions on the Triazine Ring

The 1,3,5-triazine (B166579) ring is characterized by its electron-deficient nature, which generally renders it resistant to electrophilic substitution. However, the reactivity of the specific compound N,4,6-Trimethyl-1,3,5-triazin-2-amine is modified by its electron-donating substituents (two methyl groups and an N-methylamino group). These groups increase the electron density of the aromatic system, making it more amenable to electrophilic attack compared to the unsubstituted triazine.

Conversely, the high electron density makes the ring less susceptible to nucleophilic attack. Nucleophilic substitution is the cornerstone of synthesizing variously substituted triazines, typically starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms serve as excellent leaving groups. mdpi.comresearchgate.net For this compound, which lacks such leaving groups, direct nucleophilic substitution on the ring is not a typical reaction pathway. Instead, the triazine ring may undergo ring-opening reactions when subjected to certain nucleophiles. researchgate.net

Reactivity of Methyl Groups

The methyl groups attached to the triazine ring are not merely passive substituents; they can participate in chemical transformations. A notable reaction is the Knoevenagel condensation, which can occur after the activation of the methyl carbons. mdpi.com This reaction allows for the formation of new carbon-carbon bonds, for instance, by reacting the triazine with aldehyde monomers, thereby bridging triazine units with sp²-hybridized carbon atoms. mdpi.com

Oxidation of the methyl groups is also a potential transformation. While direct oxidation can be challenging, analogous reactions on other aromatic systems suggest possible routes. One such method involves a two-step process: a radical substitution with N-Bromosuccinimide (NBS) to form a bromomethyl derivative, followed by oxidation. researchgate.net Another potential method is the Riley oxidation using Selenium dioxide (SeO₂), which is effective for oxidizing carbons adjacent to double bonds. researchgate.net

The conditions for these reactions would need to be carefully selected to avoid unwanted side reactions, such as attack on the triazine ring or the amino group.

Reactivity of the Amino Group

The N-methylamino group at the C2 position is a key site of reactivity. While the amino group on a triazine ring can exhibit weak nucleophilicity in certain contexts like polycondensation, it readily participates in other transformations. researchgate.net A significant reaction involves the oxidative coupling of 2-amino researchgate.netorganic-chemistry.orgtriazines with ketones. nih.govsemanticscholar.org This process can lead to the selective synthesis of N-( researchgate.netorganic-chemistry.orgtriazine-2-yl) amides or N-( researchgate.netorganic-chemistry.orgtriazine-2-yl) α-ketoamides via an oxidative C-C bond cleavage mechanism. nih.gov The reaction is typically mediated by a copper catalyst and an oxidant like iodine. nih.govsemanticscholar.org

This transformation highlights the ability of the amino group to act as a nucleophile, attacking an oxidized ketone intermediate to form a new C-N bond and ultimately yielding an amide derivative. semanticscholar.org

Oxidation Reactions

The this compound molecule can undergo oxidation at several sites. The amino group can be altered through oxidation, potentially forming nitro derivatives under specific conditions. Furthermore, the entire amino-triazine scaffold is involved in the oxidative reactions with ketones, as detailed previously, which results in the formation of amides and α-ketoamides. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Amide Formation | Ketones, CuCl₂, I₂, O₂ | N-triazinyl amides | semanticscholar.org |

| α-Ketoamide Formation | Ketones, CuCl, I₂, DMSO | N-triazinyl α-ketoamides | nih.gov |

| Amino Group Oxidation | Oxidizing agents | Nitro-triazines | |

| Methyl Group Oxidation | e.g., SeO₂, NBS/Oxidant | Carboxy-triazines | researchgate.net |

Reduction Reactions

The potential reduction reactions for this compound primarily involve substituents that are in an oxidized state. For example, if the amino group were to be oxidized to a nitro group, it could subsequently be reduced back to the amino form. This type of reduction is well-established in heterocyclic chemistry, with reagents like tin(II) chloride being effective for converting nitroarenes to anilines, a reaction that serves as a good model for potential transformations on the triazine ring. mdpi.com

The 1,3,5-triazine ring itself is highly stable and generally resistant to reduction under standard chemical conditions due to its aromatic character. Significant energy input or highly specialized reagents would be required to hydrogenate the core ring system.

Functionalization of the Triazine Core

Functionalization of the this compound core involves chemical modification of its existing substituents—the methyl and amino groups—rather than direct substitution on the triazine ring. This approach, often termed late-stage functionalization, is a powerful strategy for creating derivatives from a complex molecular scaffold. nih.gov

Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer potential pathways to selectively activate the C-H bonds of the methyl groups. dmaiti.comyoutube.com Although challenging due to the inert nature of sp³ C-H bonds, these strategies could enable the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials. dmaiti.com

Key functionalization strategies include:

Knoevenagel condensation of the methyl groups with aldehydes. mdpi.com

Oxidative amidation of the amino group with ketones. nih.gov

Oxidation of methyl groups to carboxylic acids, which can then be converted to other functionalities like esters or amides.

Introduction of Diverse Functional Groups (e.g., alkyl, aromatic, hindered, hydroxyalkyl, ester, imidazole)

While the most common method for producing a wide array of substituted triazines involves the sequential nucleophilic substitution of cyanuric chloride, mdpi.com derivatization of the existing this compound molecule provides an alternative route to diversity.

The functional handles created by the reactions described above can be used to introduce a variety of new groups:

Alkyl and Aromatic Groups: The oxidative amidation reaction with different ketones allows for the introduction of various alkyl and aromatic moieties onto the amino nitrogen, creating a library of N-triazinyl amides. nih.govsemanticscholar.org

Ester Groups: Oxidation of a methyl group to a carboxylic acid would provide a key intermediate. This acid could then be esterified by reaction with various alcohols (e.g., hydroxyalkyl groups) to introduce ester functionalities.

Diverse Functionalities via Condensation: The Knoevenagel condensation of the methyl groups introduces a carbon-carbon double bond. mdpi.com This alkene functionality is a versatile synthetic handle that can be subjected to a wide range of subsequent reactions (e.g., addition reactions) to introduce further chemical diversity.

The table below summarizes methods for introducing functional groups starting from cyanuric chloride, which is the foundational method for creating substituted triazines, including the precursor to the title compound.

| Functional Group Type | Nucleophile Used with Cyanuric Chloride | Reference |

| Alkyl | Alkylamines, Grignard reagents (less common) | mdpi.com |

| Aromatic | Anilines, Phenols | mdpi.com |

| Hindered | Hindered amines | mdpi.com |

| Hydroxyalkyl | Amino alcohols | mdpi.com |

| Ester | Amino esters | mdpi.com |

| Imidazole | Imidazole | mdpi.com |

Tautomeric Equilibria in Substituted Triazines

Substituted 1,3,5-triazines, particularly those bearing amino or acylmethyl groups, can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. academie-sciences.fr This equilibrium is influenced by the molecular structure and external conditions. academie-sciences.fracademie-sciences.fr One of the most significant factors governing tautomeric equilibrium is hydrogen bonding, especially resonance-assisted hydrogen bonding (RAHB). academie-sciences.fr In RAHB, the delocalization of π-electrons within a conjugated system strengthens the hydrogen bond by increasing the acidity of the donor and the basicity of the acceptor. academie-sciences.fr For amino-substituted triazines, the primary form of tautomerism is the amino-imino equilibrium. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the stability and acidity of various tautomers of substituted triazines. nih.gov

Aminotriazines, such as this compound, can theoretically exist in equilibrium between the amino form and its corresponding imino tautomer. The amino form is characterized by an exocyclic C-N single bond with the amino group, while the imino form features an exocyclic C=N double bond and a protonated ring nitrogen.

The transition between these forms involves an intramolecular proton transfer. This amino-imino proton exchange can proceed through a four-membered ring transition state. researchgate.net Computational studies on 1,3,5-triazine derivatives have estimated the energy of this transition state to be significant, which can make the process slow enough to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Several factors can influence the position of the tautomeric equilibrium:

Solvent Properties : The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another. academie-sciences.fr

Temperature : Changes in temperature can shift the equilibrium. academie-sciences.fr

Conjugation and Substituents : The electronic nature of other substituents on the triazine ring can affect the relative stability of the tautomers. Conjugation that extends towards the exocyclic nitrogen tends to stabilize the imino form, whereas conjugation involving the endocyclic nitrogen atoms favors the amino tautomer. rsc.org

Hydrogen Bonding : Both intramolecular and intermolecular hydrogen bonding can play a crucial role in determining which tautomeric form is predominant in the solid state and in solution. rsc.org

Detection and characterization of these tautomeric forms rely on experimental and theoretical methods. NMR spectroscopy is a primary tool for observing the equilibrium in solution, as different tautomers will have distinct chemical shifts. academie-sciences.fr X-ray crystallography provides definitive evidence for the structure in the solid state. academie-sciences.fr Complementing these experimental techniques, DFT calculations are widely used to predict the relative energies and stabilities of the different tautomers, providing insight into the equilibrium constants and the likelihood of their existence. nih.govresearchgate.net

| Factor | Influence on Amino-Imino Equilibrium | Detection Method(s) |

|---|---|---|

| Solvent Polarity | Shifts the equilibrium by preferentially solvating and stabilizing one tautomer over the other. academie-sciences.fr | NMR Spectroscopy academie-sciences.fr |

| Temperature | Can alter the relative populations of tautomers at equilibrium. academie-sciences.fr | NMR Spectroscopy academie-sciences.fr |

| Electronic Effects | Electron-donating or withdrawing substituents on the triazine ring can alter the relative stability of the tautomers. rsc.org | DFT Calculations, NMR Spectroscopy rsc.org |

| Hydrogen Bonding | Intra- and intermolecular hydrogen bonds can lock the molecule into a specific tautomeric form, particularly in the solid state. academie-sciences.frrsc.org | X-ray Crystallography, NMR Spectroscopy academie-sciences.fr |

Mechanism of Chemical Reactions Involving Triazine Amines

The chemical reactivity of the 1,3,5-triazine ring is characterized by a lower electron density compared to benzene, making it susceptible to nucleophilic substitution reactions. wikipedia.org The presence of an amino group, as in this compound, further influences this reactivity.

A common reaction mechanism for 1,3,5-triazines involves the protonation of a ring nitrogen atom. nih.govacs.org This initial acid-base reaction increases the positive charge on the nitrogen, which in turn makes the adjacent carbon atoms more electrophilic and vulnerable to nucleophilic attack. nih.gov

A well-studied example is the reaction of triazines with nucleophiles like hydrogen sulfide (H₂S). The proposed mechanism proceeds through the following steps nih.govacs.orgresearchgate.net:

Protonation : The triazine ring is first protonated by an acid source.

Nucleophilic Attack : A nucleophile (e.g., the bisulfide anion, HS⁻) attacks one of the electron-deficient carbon atoms adjacent to the protonated nitrogen. nih.gov This is typically an Sₙ2-type reaction. nih.gov

Ring Opening : The attack by the nucleophile leads to the opening of the triazine ring. nih.govacs.org

Rearrangement and Elimination : The resulting intermediate can then undergo rearrangement. For instance, the sulfur atom can attack another carbon, leading to the elimination of a leaving group (such as an amine) and the formation of a new heterocyclic ring, like thiadiazine. nih.govacs.org

This stepwise mechanism of protonation, nucleophilic attack, and ring-opening/rearrangement is a fundamental pathway for the transformation of 1,3,5-triazine derivatives. nih.govacs.org

Beyond nucleophilic substitution on the ring, the amino group itself can participate in reactions. For example, 2-amino nih.govresearchgate.netacs.orgtriazines can react with ketones through oxidation or oxidative C-C bond cleavage to selectively form N-( nih.govresearchgate.netacs.orgtriazin-2-yl) α-ketoamides and N-( nih.govresearchgate.netacs.orgtriazin-2-yl) amides. mdpi.com Other reactions for triazines include inverse electron demand Diels-Alder reactions, although these are more characteristic of 1,2,4-triazines. wikipedia.orgacs.org

N-Substituted Triazine Amines

Modification of the exocyclic amino group is a primary strategy for creating derivatives. These syntheses often involve the reaction of a pre-formed aminotriazine (B8590112) with various electrophiles or by constructing the triazine ring using an already substituted amine.

One common approach involves the three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine, assisted by microwave irradiation in the presence of hydrochloric acid. nih.govresearchgate.net Subsequent treatment with a base promotes a rearrangement and dehydrogenative aromatization of the dihydrotriazine intermediate to yield the final N-substituted 2,4-diamino-1,3,5-triazine derivative. nih.gov This one-pot method is efficient for generating extensive libraries of compounds for screening purposes. nih.govresearchgate.net For instance, a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles has been synthesized by reacting 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline. nih.gov

Another route involves starting with metformin (B114582) hydrochloride and sodium methoxide, followed by the addition of methyl formate (B1220265) to produce 2-amino-4-dimethylamino-1,3,5-triazine. chemicalbook.com This highlights a pathway to N,N-dimethylated aminotriazines.

The table below summarizes a synthetic approach to N,N-Dimethyl-1,3,5-triazine-2,4-diamine.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Reaction Time | Product | Yield |

| Metformin hydrochloride | Sodium methoxide | Methyl formate | Methanol | 28 hours (total) | N,N-Dimethyl-1,3,5-triazine-2,4-diamine | 92% |

| Data derived from a representative synthesis. chemicalbook.com |

Ring-Substituted Triazine Derivatives

The most prevalent and versatile method for synthesizing ring-substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govnih.govderpharmachemica.com The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature. nih.govresearchgate.net

The general process involves:

First Substitution: Reaction of cyanuric chloride with a primary nucleophile (e.g., an amine or alcohol) at a low temperature, typically 0-5°C, in the presence of a base to neutralize the HCl byproduct. nih.govderpharmachemica.com

Second Substitution: The resulting dichlorotriazine is then reacted with a second, different nucleophile at a higher temperature, often room temperature. derpharmachemica.com

Third Substitution: The final chlorine atom, which is the least reactive, is replaced by a third nucleophile, usually requiring elevated temperatures (reflux). derpharmachemica.com

This temperature-controlled, stepwise process enables the synthesis of non-symmetrical, trisubstituted triazines with a variety of functional groups attached to the core. nih.govderpharmachemica.com Nucleophiles can be oxygen-centered (alcohols, phenols), nitrogen-centered (amines), or sulfur-centered (thiols). nih.gov

Poly-substituted and Symmetrically Substituted Triazines

The synthesis of poly-substituted triazines follows the stepwise methodology described for ring substitution, allowing for the introduction of multiple different functional groups onto the triazine core. derpharmachemica.com Symmetrically substituted triazines are typically prepared through two main routes: the cyclotrimerization of nitriles or the reaction of cyanuric chloride with three equivalents of a single nucleophile. researchgate.netmdpi.com

Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating for producing both symmetrical and non-symmetrical triazines. rsc.orgchim.it This method significantly reduces reaction times (from hours to minutes) and often improves yields. rsc.orgchim.it For example, a series of symmetrical tri-substituted s-triazine derivatives was synthesized using both reflux and microwave-assisted methods, with the latter providing yields of 91–98% in 15–30 minutes, compared to 80–88% via reflux. rsc.org

Another approach for creating symmetrical triazines is the cyclization of aromatic nitriles in a molten state using a catalyst like zinc chloride. researchgate.net This procedure has been successfully applied to various aromatic and fluoroaromatic nitriles. researchgate.net

Incorporation of Triazine Amines into Hybrid Molecular Architectures

The inherent properties of the 1,3,5-triazine ring—such as its rigid, planar structure, thermal stability, and electron-deficient nature—make it an excellent building block for creating complex hybrid molecular architectures and functional materials. researchgate.net Triazine derivatives are used as core structures for star-shaped molecules, components in heat-resistant polymers, and charge transport materials for organic electronics. researchgate.netresearchgate.net

The ability to perform sequential substitutions on cyanuric chloride allows for the precise installation of functional groups that can be used to link the triazine core into larger systems. core.ac.uk For example, diarylamino-substituted 1,3,5-triazine derivatives have been synthesized via copper-catalyzed Ullmann-type coupling reactions. researchgate.net Some of these compounds form amorphous materials with high glass transition temperatures (above 84°C) and thermal stability (decomposition above 330°C), making them suitable for applications in electronic devices. researchgate.net The triazine core can also be incorporated into dendrimers and other polymeric structures. core.ac.uk

Synthesis of Polydentate and Polynucleating N-donor Ligands from Triazines

The nitrogen atoms within the 1,3,5-triazine ring, along with those in exocyclic amino or pyridyl substituents, act as excellent donor sites for coordinating with metal ions. This has led to the development of a wide array of polydentate and polynucleating ligands based on the triazine scaffold. researchgate.netnih.gov These ligands are synthesized by attaching multiple chelating groups to the triazine core, often through the stepwise substitution of cyanuric chloride with primary or secondary amines that contain additional donor groups (e.g., pyrazolyl, pyridyl). researchgate.netmdpi.com

For example, 2,4,6-tris(2-pyridyl)-s-triazine (tpt) is a well-known tridentate NNN donor ligand that forms two five-membered metallocycles upon coordination with a metal ion. nih.gov Researchers have developed efficient syntheses for a novel class of multidentate polynucleating ligands through high-yielding chloride substitutions on 2,4,6-trichloro-1,3,5-triazine using various amines. researchgate.net These ligands can be used to construct complex coordination compounds, including dinuclear and polynuclear metal complexes. researchgate.netnih.gov The resulting metal-organic hybrids and coordination polymers have applications in areas such as magnetism and materials science. nih.govmdpi.com

The table below shows examples of metal complexes formed with s-triazine based ligands.

| Ligand Type | Metal Ion | Resulting Complex Structure |

| NNO tridentate s-triazine hydrazone | Pt(II) | Tetracoordinated [Pt(Triaz)Cl] complex mdpi.com |

| Tridentate 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | Fe(III), Mn(II) | Polynuclear coordination clusters nih.gov |

| Tridentate s-triazine/pyrazolo ligand (BPMST) | Cd(II) | Dinuclear [Cd(BPMST)(SCN)]₂ complex researchgate.net |

| Bidentate/Tridentate pyrazolyl-s-triazine | Pd(II) | Tetracoordinated [Pd(MPT)Cl₂] and [Pd(BPT)Cl]ClO₄ complexes mdpi.com |

Characterization of Novel Derivatives through Synthetic and Analytical Techniques

The structural confirmation of newly synthesized triazine derivatives is accomplished using a combination of spectroscopic and analytical methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. ijisrt.comresearchgate.net In ¹H NMR, characteristic signals for protons on the triazine ring and its substituents are identified. asianpubs.orgresearchgate.net For example, in the ¹H NMR spectrum of 2,4,6-triamino-1,3,5-triazine (melamine), the peak for the NH₂ protons can be absent due to rapid proton exchange with a deuterated solvent like D₂O. researchgate.net ¹³C NMR provides information on the carbon skeleton, with the carbons of the triazine ring typically appearing at high chemical shifts (e.g., 162-172 ppm). researchgate.netirjse.in

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic functional groups. Key vibrational bands include N-H stretching for amino groups, C=N stretching for the triazine ring, and other vibrations corresponding to specific substituents. mdpi.comekb.egmdpi.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further aiding in structural verification. rsc.orgekb.eg

Chromatographic Methods:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used to assess the purity of triazine derivatives and to analyze complex mixtures. nih.govtandfonline.com These techniques can be coupled with various detectors, including mass spectrometers (GC-MS), for definitive identification. nih.govthermofisher.com

Structural Analysis:

Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.comresearchgate.net It has been used to definitively characterize the structures of numerous novel triazine hydrazone derivatives and their metal complexes. mdpi.commdpi.com Hirshfeld surface analysis can be subsequently applied to study non-covalent interactions within the crystal packing. mdpi.commdpi.com

Elemental Analysis:

Combustion analysis to determine the elemental composition (C, H, N) is routinely performed to confirm the empirical formula of the synthesized compounds, ensuring it matches the calculated values for the proposed structure. asianpubs.orgmdpi.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,4,6-Trimethyl-1,3,5-triazin-2-amine, providing detailed information about the carbon-hydrogen framework. researchgate.netuobasrah.edu.iq Analysis of various NMR experiments, from one-dimensional proton and carbon spectra to more complex two-dimensional techniques, allows for the unambiguous assignment of all atoms in the molecule.

1H NMR Analysis

The proton (¹H) NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the spectrum is expected to be relatively simple, showing distinct signals for the methyl groups and the amine protons.

C-Methyl Protons (C4-CH₃ and C6-CH₃): Due to the symmetry of the triazine ring, the two methyl groups attached to the carbon atoms (C4 and C6) are chemically equivalent. They are expected to appear as a single, sharp singlet in the spectrum. The chemical shift would likely be in the range of δ 2.0-2.5 ppm, typical for methyl groups attached to an electron-deficient triazine ring. chemicalbook.com

Amine Proton (NH): The proton on the exocyclic amine can be observed as a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, especially in protic solvents, this peak may be broad or exchange with solvent protons, rendering it unobservable.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C4-CH₃, C6-CH₃ | ~2.3 | Singlet | 6H |

| N-CH₃ | ~3.0 | Singlet | 3H |

| NH | Variable (e.g., ~5.0-6.0) | Broad Singlet | 1H |

13C NMR Analysis

The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, four distinct carbon signals are anticipated.

Triazine Ring Carbons (C4, C6): The two methyl-substituted carbon atoms of the triazine ring are equivalent and will appear as a single peak. These carbons are typically found significantly downfield, around δ 170-175 ppm, due to the deshielding effect of the adjacent nitrogen atoms. nih.gov

Triazine Ring Carbon (C2): The carbon atom bonded to the amino group (C2) is in a different chemical environment and will resonate at a slightly different chemical shift, generally in the range of δ 165-170 ppm. acs.org

C-Methyl Carbons (C4-CH₃, C6-CH₃): The carbons of the two equivalent methyl groups attached to the ring are expected to produce a single signal in the upfield region, typically around δ 20-25 ppm.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear as a distinct signal, usually in the range of δ 28-35 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C4, C6 | ~172 |

| C2 | ~168 |

| C4-CH₃, C6-CH₃ | ~23 |

| N-CH₃ | ~30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, no significant ¹H-¹H couplings are expected, so the COSY spectrum would be simple, showing no off-diagonal cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would be used to definitively link the proton signals to their corresponding carbon signals: the singlet at ~2.3 ppm to the carbon at ~23 ppm (C4/C6-CH₃) and the singlet at ~3.0 ppm to the carbon at ~30 ppm (N-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for connecting the different fragments of the molecule. Key expected correlations include:

Correlations from the C4/C6-methyl protons (~2.3 ppm) to the C4/C6 carbons (~172 ppm) and the C2 carbon (~168 ppm).

Correlations from the N-methyl protons (~3.0 ppm) to the C2 carbon (~168 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could be used to confirm the proximity of the N-methyl group to the triazine ring.

Dynamic NMR Spectroscopy for Conformational Analysis

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as restricted rotation around bonds. libretexts.org In substituted amino-triazines, the rotation around the exocyclic C2-N bond can be hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the electron-deficient triazine ring. researchgate.net

By acquiring NMR spectra at different temperatures, it is possible to study this rotational barrier. At low temperatures, where rotation is slow, separate signals for different conformers might be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation patterns. mdpi.com For this compound (C₆H₁₀N₄), the exact mass is 138.0905. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 138. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) or other small neutral molecules, providing further structural confirmation. Cleavage of the triazine ring is also a characteristic fragmentation pathway for this class of compounds.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would first be separated from other components in a sample based on its boiling point and interaction with the GC column. It would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound.

Electrospray Ionization (ESI-MS)

No specific ESI-MS data, including mass-to-charge ratios or fragmentation patterns for this compound, could be located.

Infrared (IR) Spectroscopy

Detailed IR spectral data, including characteristic absorption bands and their corresponding vibrational modes for this compound, were not available.

UV-Vis Spectroscopy

Information regarding the ultraviolet-visible absorption maxima (λmax) and molar absorptivity of this compound is not present in the searched resources.

Elemental Analysis

No experimental data from elemental analysis, which would confirm the compound's elemental composition (Carbon, Hydrogen, Nitrogen), was found.

X-ray Crystallography for Solid-State Structure Determination

There were no published crystal structure reports or crystallographic data for this compound, which would provide details on its solid-state structure, bond lengths, and angles.

Computational and Theoretical Studies of Triazine Amines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netirjweb.com It is widely applied to substituted s-triazine systems to predict a variety of molecular properties with high accuracy. colab.wsbohrium.com DFT calculations are instrumental in understanding the fundamental characteristics of N,4,6-Trimethyl-1,3,5-triazin-2-amine.

Prediction of Molecular Geometry and Electronic Structure

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. researchgate.netbohrium.com For this compound, these calculations would confirm the planarity of the 1,3,5-triazine (B166579) ring, a characteristic feature of this heterocyclic system. mdpi.com The calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, detailing the orientation of the amino and methyl substituents relative to the triazine core. bohrium.com

| Parameter | Typical Predicted Value (Å or °) | Description |

|---|---|---|

| C-N (ring) Bond Length | ~1.33-1.34 Å | The bond distance between carbon and nitrogen atoms within the triazine ring. |

| C-N (exocyclic) Bond Length | ~1.35-1.38 Å | The bond distance between a ring carbon and the exocyclic amino group nitrogen. |

| C-C (exocyclic) Bond Length | ~1.50-1.52 Å | The bond distance between a ring carbon and the exocyclic methyl group carbon. |

| N-C-N Bond Angle | ~125-127° | The angle formed by two nitrogen atoms and a central carbon atom in the ring. |

| C-N-C Bond Angle | ~113-115° | The angle formed by two carbon atoms and a central nitrogen atom in the ring. |

Electronic structure analysis via DFT focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comkoreascience.kr The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comscribd.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and reactive. scribd.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the triazine ring, while the LUMO would be distributed across the electron-accepting triazine core. koreascience.kr

Analysis of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the pathways of chemical reactions involving triazine derivatives. nih.gov By calculating the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies associated with different reaction steps. nih.govrsc.org For aminotriazines, common reactions include electrophilic substitution on the ring or nucleophilic reactions involving the amino group. DFT calculations can model, for example, the mechanism of an ester-amine exchange reaction to form amide-linked structures. acs.org Such studies can predict whether a reaction proceeds through a stepwise or concerted mechanism, and identify the rate-determining step by locating the transition state with the highest energy barrier. nih.gov The transition state through the four-membered ring in 1,3,5-triazine derivatives involved in amino-imino tautomerism has been estimated by DFT calculations to have a significant energy barrier of about 50 kcal/mol. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations encompass a range of computational techniques used to model or mimic the behavior of molecules. nih.gov These approaches are particularly valuable in medicinal chemistry for designing novel compounds and understanding their interactions with biological targets. derpharmachemica.comderpharmachemica.com For a molecule like this compound, these methods can predict its potential as a scaffold for drug development. derpharmachemica.comnih.gov

Techniques such as molecular docking are used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.commdpi.com This is often used to simulate the interaction of a triazine derivative with the active site of a protein, providing insights into binding affinity and mechanism of action. nih.govresearchgate.net Furthermore, molecular dynamics (MD) simulations can be used to study the time-dependent behavior of the molecular system, revealing information about conformational changes and the stability of the ligand-protein complex. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, a broader category that includes DFT, are fundamental to determining the energetic and electronic properties of molecules. researchgate.netsuperfri.org These methods are used to calculate properties such as the heat of formation, which provides information on the thermodynamic stability of the compound. researchgate.net For triazine derivatives, especially those designed as energetic materials, quantum chemical methods are used to predict density, detonation velocity, and pressure. researchgate.net While this compound is not a high-energy material, these calculations can still provide valuable data on its stability and reactivity. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.comscribd.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com |

Electrostatic Potential Maps and NBO Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. colab.wsresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. For this compound, the MEP map would show negative potential (typically colored red) around the electronegative nitrogen atoms of the triazine ring and the amino group, indicating these are sites susceptible to electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino and methyl groups. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. For this compound, NBO analysis could quantify the electron-donating effect of the amino and methyl groups on the triazine ring and analyze the delocalization of the lone pair electrons from the amino nitrogen into the aromatic system. researchgate.net This analysis helps to rationalize the molecule's structure, stability, and reactivity based on electron delocalization effects.

Structure-Reactivity Relationships Derived from Computational Data

A key goal of computational studies is to establish structure-activity relationships (SAR) or structure-property relationships. nih.govnih.gov By systematically studying a series of related triazine derivatives, researchers can correlate changes in molecular structure with changes in chemical reactivity or biological activity. nih.gov

Based on a thorough review of the available scientific literature, there is insufficient detailed information specifically on the chemical compound This compound to generate an in-depth article covering its applications in materials science and industrial chemistry as per the requested outline.

The search results primarily contain information on related but structurally distinct triazine derivatives, such as 2,4,6-trimethyl-1,3,5-triazine, melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), and various polymers or frameworks derived from them. While there is a vast body of research on the applications of the triazine class of compounds in polymer science, organic synthesis, coordination chemistry, and the development of covalent organic frameworks, these findings cannot be directly attributed to the specific compound this compound.

A general overview suggests that this compound is a triazine derivative with potential applications in materials science, among other fields. ontosight.ai However, specific studies detailing its use as a building block, its role in modifying polymer properties, its function in ligand design for catalysis, or its application in synthesizing covalent organic frameworks are not available in the provided search results.

To maintain scientific accuracy and strictly adhere to the user's request to focus solely on this compound, it is not possible to construct the detailed article as outlined. Using data from other triazine compounds would be scientifically inaccurate and would violate the core instructions of the request.

Therefore, the requested article cannot be generated at this time due to the lack of specific research findings for this compound in the specified application areas.

Applications in Materials Science and Industrial Chemistry

Synthesis of Covalent Organic Frameworks (COFs)

: Specific Examples (e.g., COF-701)

There is no evidence to suggest that N,4,6-Trimethyl-1,3,5-triazin-2-amine is used as a building block for the synthesis of Covalent Organic Frameworks (COFs), including the specifically mentioned COF-701. Research on olefin-linked COFs like COF-701 consistently identifies a different, though structurally related, compound—2,4,6-Trimethyl-1,3,5-triazine (CAS 823-94-9)—as the key monomer. The presence of an N-methylated amino group in the subject compound fundamentally alters its chemical properties and reactivity compared to the non-aminated triazine used in COF-701 synthesis.

Application in Agrochemical Synthesis as Intermediates

Potential Applications in Dye Chemistry

The 1,3,5-triazine (B166579) core is a known structural element in certain classes of dyes, often derived from cyanuric chloride. However, there are no available studies or reports that explore the use of this compound as a precursor, intermediate, or final product in the field of dye chemistry. Its specific chromophoric and auxochromic properties have not been characterized in the public domain.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on creating more efficient, environmentally friendly, and economically viable methods for synthesizing N,4,6-Trimethyl-1,3,5-triazin-2-amine and its derivatives. Traditional synthetic routes for triazines can require harsh reaction conditions. chim.it The development of "green" chemistry approaches is a paramount objective.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has proven effective for preparing various 1,3,5-triazine (B166579) derivatives, offering benefits such as shorter reaction times, higher yields, and solvent-free conditions. chim.itnih.gov Future studies could optimize microwave irradiation protocols specifically for the high-yield synthesis of this compound.

Sonochemistry: The use of ultrasound in chemical reactions can provide an eco-friendly alternative to conventional heating. nih.gov Research into sonochemical methods for triazine synthesis has shown promise, often using water as a solvent and achieving high yields in minutes. nih.gov Applying this to the target compound could significantly improve the sustainability of its production.

Catalytic Cyclotrimerization: While the cyclotrimerization of nitriles is a fundamental route to the triazine ring, it often demands severe conditions. chim.it Investigating novel catalysts, such as yttrium salts, could enable the synthesis to proceed under milder, solvent-free conditions, enhancing both efficiency and safety. chim.it

Three-Component Reactions: A recently developed method for creating unsymmetrical 1,3,5-triazin-2-amines involves a base-mediated, three-component reaction of imidates, guanidines, and amides or aldehydes. organic-chemistry.org Adapting this efficient approach could provide a direct and versatile route to this compound and its analogues.

| Synthetic Method | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, solvent-free conditions. | High potential for efficient and clean synthesis. | chim.itnih.gov |

| Sonochemistry | Uses water as a solvent, very short reaction times (>75% yield in 5 mins), highly "green". | Excellent potential for an environmentally benign and versatile production method. | nih.gov |

| Catalytic Cyclotrimerization | Can be performed under solvent-free conditions with specific catalysts. | Promising for milder reaction conditions compared to traditional methods. | chim.it |

| Multi-Component Reactions | High efficiency, good functional group tolerance, uses readily available starting materials. | Offers a direct and flexible route to the target compound and its derivatives. | organic-chemistry.org |

Exploration of Advanced Functional Materials Based on Triazine Amines

The inherent properties of the 1,3,5-triazine ring, such as its aromaticity and ability to participate in various intermolecular interactions, make it an exceptional building block for advanced materials. chim.it Future research on this compound could explore its incorporation into novel functional materials.

Emerging areas include:

Covalent Organic Frameworks (COFs): Triazine-based building blocks have been successfully used to synthesize highly crystalline and chemically stable amide-linked COFs. acs.org These materials possess ordered porosity and high surface areas, making them suitable for applications in gas separation, energy storage, and osmotic energy conversion. acs.org this compound could serve as a key monomer in designing new COFs with tailored properties.

Supramolecular Chemistry: The triazine ring is adept at forming intermolecular bonds, which is fundamental to supramolecular chemistry. chim.it Research could focus on using this compound to construct complex, self-assembled structures with applications in molecular recognition and sensing. chim.it

Polymer-Supported Reagents: Attaching triazine derivatives to polymer supports is a green chemistry approach that facilitates catalyst and reagent recovery. chim.it Future work could involve immobilizing this compound or its derivatives onto solid supports to create recyclable reagents or scavengers for chemical synthesis.

Deeper Mechanistic Understanding of Triazine Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and designing new reactions.

Future investigations should focus on:

Nucleophilic Aromatic Substitution (SNAr): The sequential substitution of leaving groups (like chlorine in cyanuric chloride) on the triazine ring is a cornerstone of triazine chemistry. nih.gov Detailed kinetic and computational studies could elucidate the precise influence of the existing methyl and amino groups on the reactivity of the triazine core in this compound towards various nucleophiles.

Reaction Pathway Elucidation: Recent studies on the reactions of 2-amino ontosight.aiorganic-chemistry.orgtriazines with ketones have proposed plausible mechanisms involving intermediates formed through oxidation and subsequent nucleophilic attack. semanticscholar.org Similar detailed mechanistic studies, potentially involving radical pathways, are needed for reactions involving this compound to enable selective and predictable synthesis of more complex molecules. semanticscholar.org

Computational Modeling: Theoretical models can predict the reactivity of the triazine ring, such as its behavior as a diene in [4+2] cycloaddition reactions. Applying these models to this compound can help predict its behavior in complex transformations and guide the design of new synthetic strategies.

Integration with Advanced Analytical Techniques

As more complex triazine-based structures and materials are developed, the need for sophisticated analytical techniques for their characterization becomes more critical.

Future research should emphasize:

Advanced NMR Spectroscopy: While standard 1H and 13C-NMR are routinely used, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) will be essential for unambiguously determining the structure of complex, asymmetrically substituted triazines derived from this compound. chim.itnih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of newly synthesized triazine derivatives. mdpi.com Coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS) will be crucial for analyzing reaction mixtures and identifying byproducts.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and offers insights into intermolecular interactions, such as hydrogen bonding networks, which are critical in triazine-based materials. chim.it Efforts should be made to crystallize novel derivatives of this compound to understand their solid-state architecture.

Surface Analysis Techniques: For triazine-based functional materials like COFs, techniques such as Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and cryo-Transmission Electron Microscopy (cryo-TEM) are indispensable for characterizing crystallinity, morphology, and porous structure. acs.org

Design of Next-Generation Triazine-Derived Chemical Tools and Reagents

The 1,3,5-triazine scaffold is a versatile core for developing molecules with specific biological or chemical functions. ontosight.ai this compound can serve as a starting point for the rational design of next-generation chemical tools.

Potential directions include:

Q & A

Q. Key factors affecting yield and purity :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during substitution .

- Catalysts : Hünig’s base (DIPEA) enhances reaction efficiency in dichloromethane .

- Purification : Column chromatography with gradient elution (ethyl acetate/hexanes) achieves >95% purity .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for triazine derivatives?

Answer:

Discrepancies in MIC values (e.g., 6.25–12.5 µg/mL for Gram-positive bacteria ) may arise from:

- Strain variability : Pathogen-specific resistance profiles.

- Assay conditions : Broth microdilution vs. agar diffusion methods affecting compound solubility .

Q. Methodological solutions :

- Standardized protocols : Use CLSI guidelines for antimicrobial testing.

- Dose-response curves : Confirm IC50 values across multiple replicates.

- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl-substituted triazines ) to identify structure-activity relationships (SAR).

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl group integration at δ 1.45–2.02 ppm) and amine protons .

- Mass spectrometry : ESI-MS validates molecular weight (138.17 g/mol) and fragmentation patterns .

- FT-IR : N-H stretching (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

Advanced tip : For ambiguous signals, use 2D NMR (e.g., HSQC) to resolve overlapping peaks .

Advanced: What strategies optimize the stability of this compound under physiological conditions?

Answer:

- pH adjustment : Buffer solutions (pH 7.4) minimize hydrolysis of the triazine ring .

- Co-solvents : Use DMSO or PEG to enhance solubility and reduce aggregation .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to protect reactive amines .

Validation : Monitor degradation via HPLC at λ = 254 nm over 24 hours .

Basic: What biological targets are associated with this compound?

Answer:

- Enzyme inhibition : Targets include dihydrofolate reductase (DHFR) and kinases linked to cancer cell proliferation .

- Antimicrobial action : Disrupts bacterial cell wall synthesis via undecaprenyl phosphate interaction .

Supporting data : Derivatives show IC50 = 2.73 µM against PI3K/mTOR in glioblastoma models .

Advanced: How do computational methods aid in predicting the reactivity of triazine derivatives?

Answer:

- DFT calculations : Predict tautomerization pathways (e.g., azide-tetrazole equilibrium in DMSO ).

- Molecular docking : Simulate binding to targets like PI3Kγ (PDB: 3L54) to prioritize synthetic analogs .

- MD simulations : Assess stability of triazine-protein complexes over 100-ns trajectories .

Tools : Gaussian 16 for energy minimization, AutoDock Vina for docking .

Basic: How does this compound compare to structurally similar compounds?

Answer:

SAR Insight : Methyl groups enhance metabolic stability, while halogens improve target affinity .

Advanced: What experimental designs address low yield in multi-step triazine syntheses?

Answer:

- Flow chemistry : Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., cyanuric chloride reactions) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 10min for triazole coupling ).

- Parallel optimization : Screen solvent/base combinations (e.g., THF/DIPEA vs. DCM/TEA) using DoE (Design of Experiments) .

Case study : Stepwise substitution of cyanuric chloride achieved 86% yield via controlled amine addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.